molecular formula C15H19F2NO2 B13572597 {7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol

{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol

Cat. No.: B13572597
M. Wt: 283.31 g/mol
InChI Key: WXVGQFPNUAZZII-UHFFFAOYSA-N
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Description

{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[331]nonan-1-yl}methanol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.

    Introduction of the benzyl group: The benzyl group is introduced through a substitution reaction, often using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
  • 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile

Uniqueness

{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol is unique due to the presence of both fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19F2NO2

Molecular Weight

283.31 g/mol

IUPAC Name

(7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl)methanol

InChI

InChI=1S/C15H19F2NO2/c16-15(17)13-7-18(6-12-4-2-1-3-5-12)9-14(15,10-19)11-20-8-13/h1-5,13,19H,6-11H2

InChI Key

WXVGQFPNUAZZII-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2(F)F)(CN1CC3=CC=CC=C3)CO

Origin of Product

United States

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